molecular formula C20H21F3N6O2 B2477887 2-(Benzyloxy)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one CAS No. 2380177-45-5

2-(Benzyloxy)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one

Cat. No.: B2477887
CAS No.: 2380177-45-5
M. Wt: 434.423
InChI Key: CSCAGVIBKUPALP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a benzyloxy group, a trifluoromethyl group, and a triazolo[4,3-b]pyridazinyl moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

2-phenylmethoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N6O2/c21-20(22,23)19-25-24-16-7-8-17(26-29(16)19)27-9-4-10-28(12-11-27)18(30)14-31-13-15-5-2-1-3-6-15/h1-3,5-8H,4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCAGVIBKUPALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)COCC2=CC=CC=C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one typically involves multi-step organic reactions. One common approach includes the formation of the triazolo[4,3-b]pyridazinyl core through a cyclization reaction involving trifluoroacetimidoyl chlorides and hydrazine hydrate . The benzyloxy group is introduced via nucleophilic substitution reactions, and the diazepan-1-yl moiety is incorporated through amide bond formation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave irradiation can facilitate the formation of the triazolo[4,3-b]pyridazinyl core and subsequent functionalization steps . Additionally, the use of eco-friendly and catalyst-free conditions can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include benzaldehyde derivatives, dihydro-triazolo[4,3-b]pyridazinyl compounds, and various substituted derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazolo[4,3-b]pyridazinyl core can interact with enzyme active sites, inhibiting their activity and leading to therapeutic effects .

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